1-(2-Methylbenzoyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbenzoyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylbenzoyl)piperidin-4-amine can be synthesized through the benzoylation of substituted phenols under low temperature conditions. The benzoylated products undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions to yield hydroxy benzophenones .
Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as hydrogenation, cyclization, and amination to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbenzoyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methylbenzoyl)piperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzoyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-(2-Methylbenzoyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(4-Methylbenzoyl)piperidin-4-amine: Similar in structure but with a different position of the methyl group on the benzoyl ring.
Piperidine derivatives: Other piperidine-containing compounds that share similar chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzoyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-10-4-2-3-5-12(10)13(16)15-8-6-11(14)7-9-15/h2-5,11H,6-9,14H2,1H3 |
InChI Key |
NKEYEJANHKZGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.